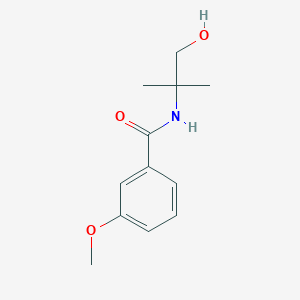
Methyl 3-bromo-5-ethyl-2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-ethyl-2-fluorobenzoate is an organic compound with the molecular formula C10H10BrFO2. It is an ester derivative of benzoic acid, characterized by the presence of bromine, ethyl, and fluorine substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-ethyl-2-fluorobenzoate can be synthesized through several methods, including esterification, Friedel-Crafts alkylation, and nucleophilic substitution reactions. The most common method involves the esterification of 3-bromo-5-ethyl-2-fluorobenzoic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-5-ethyl-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Applications De Recherche Scientifique
Methyl 3-bromo-5-ethyl-2-fluorobenzoate is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: As a precursor for the synthesis of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-5-ethyl-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, ethyl, and fluorine substituents can influence the compound’s binding affinity and specificity. For example, the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-bromo-5-fluorobenzoate: Similar structure but lacks the ethyl group.
Methyl 5-bromo-2-fluorobenzoate: Different substitution pattern on the benzene ring.
Methyl 3-bromo-5-ethylbenzoate: Lacks the fluorine substituent.
Uniqueness
Methyl 3-bromo-5-ethyl-2-fluorobenzoate is unique due to the combination of bromine, ethyl, and fluorine substituents, which confer distinct chemical and physical properties. This combination can enhance the compound’s reactivity and specificity in various chemical reactions and biological interactions .
Propriétés
IUPAC Name |
methyl 3-bromo-5-ethyl-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-6-4-7(10(13)14-2)9(12)8(11)5-6/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVDRZWXYHFWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)-](/img/structure/B6305077.png)






